molecular formula C37H48F6N8O11 B12461637 Protease-Activated Receptor-4 diTFA

Protease-Activated Receptor-4 diTFA

Cat. No.: B12461637
M. Wt: 894.8 g/mol
InChI Key: AKBHJECXYCYDMD-OSQDUZRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protease-Activated Receptor-4 diTFA is a compound that acts as an agonist for Protease-Activated Receptor-4. Protease-Activated Receptors are a family of G protein-coupled receptors that are activated by proteolytic cleavage. Protease-Activated Receptor-4 is one of the four members of this family and is involved in various physiological processes, including thrombin-induced platelet aggregation and inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Protease-Activated Receptor-4 diTFA involves a series of chemical reactions. One common method includes the use of indole-based compounds as starting materials. The synthetic route typically involves three steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems and high-throughput screening assays. The process includes the preparation of mother liquor by dissolving the compound in dimethyl sulfoxide (DMSO) and subsequent purification using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Protease-Activated Receptor-4 diTFA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Protease-Activated Receptor-4 diTFA has a wide range of scientific research applications:

Mechanism of Action

Protease-Activated Receptor-4 diTFA exerts its effects by binding to Protease-Activated Receptor-4, leading to the proteolytic cleavage of its extracellular N-terminal domain. This cleavage exposes a new N-terminal domain that acts as a tethered ligand, inducing intracellular signaling pathways. The molecular targets involved include various proteases such as thrombin, trypsin, and cathepsin G .

Comparison with Similar Compounds

Protease-Activated Receptor-4 diTFA is unique compared to other similar compounds due to its specific activation of Protease-Activated Receptor-4. Similar compounds include:

These compounds share similar mechanisms of action but differ in their receptor specificity and therapeutic applications.

Properties

Molecular Formula

C37H48F6N8O11

Molecular Weight

894.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C33H46N8O7.2C2HF3O2/c34-15-5-4-9-24(31(46)40-25(30(36)45)17-21-7-2-1-3-8-21)38-29(44)20-37-32(47)27-10-6-16-41(27)33(48)26(39-28(43)19-35)18-22-11-13-23(42)14-12-22;2*3-2(4,5)1(6)7/h1-3,7-8,11-14,24-27,42H,4-6,9-10,15-20,34-35H2,(H2,36,45)(H,37,47)(H,38,44)(H,39,43)(H,40,46);2*(H,6,7)/t24-,25-,26-,27-;;/m0../s1

InChI Key

AKBHJECXYCYDMD-OSQDUZRTSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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